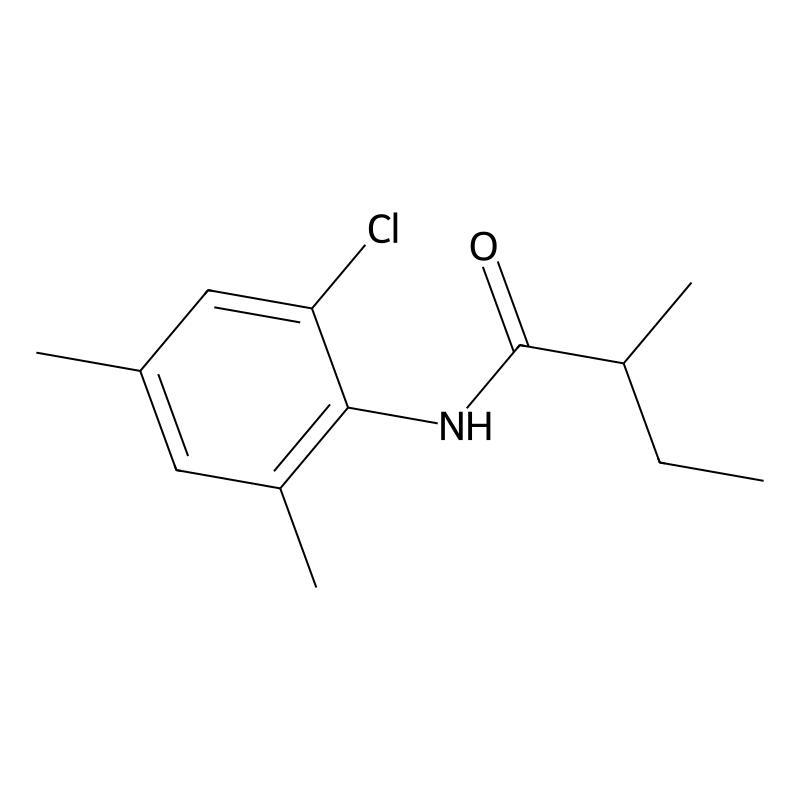

N-(2-chloro-4,6-dimethylphenyl)-2-methylbutanamide

Catalog No.

S7778196

CAS No.

M.F

C13H18ClNO

M. Wt

239.74 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2-chloro-4,6-dimethylphenyl)-2-methylbutanamide

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-methylbutanamide

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H18ClNO/c1-5-9(3)13(16)15-12-10(4)6-8(2)7-11(12)14/h6-7,9H,5H2,1-4H3,(H,15,16)

InChI Key

OQJOANGPESRVFD-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=C(C=C(C=C1Cl)C)C

Canonical SMILES

CCC(C)C(=O)NC1=C(C=C(C=C1Cl)C)C

Bucetin is a member of the amide group of compounds, which are characterized by the presence of an amide functional group (-CONH2). It is a white crystalline solid and is widely used in chemical and pharmaceutical research. Bucetin was first synthesized by ICI in the 1950s and was initially developed as an analgesic. It was never marketed as a drug and instead found widespread use in scientific research due to its diverse range of applications.

Bucetin has a molecular formula of C13H19ClNO and a molecular weight of 245.75 g/mol. It is a white crystalline powder with a melting point of 108-110°C and a boiling point of 344-345°C. It has a slightly bitter taste and is slightly soluble in water. Bucetin is stable under normal storage conditions and is not affected by light, air, or moisture.

Bucetin can be synthesized through the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 2-methylbutyric acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an amide bond, resulting in the formation of Bucetin. The compound can be characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Bucetin can be analyzed using various analytical techniques such as HPLC, GC, and NMR. HPLC is the most commonly used method for the quantitative analysis of Bucetin in biological samples. GC is used for the analysis of Bucetin in chemical matrices. NMR is used for the structural characterization of Bucetin.

Bucetin has been shown to have analgesic and anti-inflammatory properties in animal models. It has also been shown to have anticancer properties in various types of cancer cell lines. Bucetin has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Bucetin has been shown to be relatively safe in scientific experiments. However, it is important to handle the compound with care since it may cause irritation to the skin, eyes, and mucous membranes. Bucetin should be handled in accordance with relevant safety procedures and guidelines.

Bucetin has been widely used in scientific research due to its diverse range of applications. It has been used as a reference standard in the analysis of various drugs and metabolites. It has also been used in the synthesis of various novel compounds. Bucetin has found applications in the development of new drugs and therapies. Moreover, it is widely used in the field of environmental science to detect and quantify pollutants.

Research on Bucetin is ongoing, and many studies are being conducted to further understand its properties and applications. Researchers are exploring the use of Bucetin in various fields of research, including medicine, chemistry, and environmental science.

Bucetin has potential implications in various fields of research and industry. For example, it could be used as a lead compound in the development of new drugs and therapies. It could also be used in the development of novel environmental sensors and detectors. Furthermore, its diverse range of applications makes it a valuable tool in various research areas, such as analytical chemistry, biochemistry, and pharmacology.

One of the limitations of Bucetin is that it is relatively insoluble in water, which limits its use in some biological studies. Additionally, while studies have reported promising anticancer properties of Bucetin, further research is needed to fully understand its potential as an anticancer agent. Furthermore, future research should focus on developing new synthesis methods to increase the yields and purity of Bucetin. Finally, more studies are needed to explore the environmental fate and potential ecological impacts of Bucetin.

Possible future directions for research on Bucetin include:

1. Developing novel synthesis methods to increase the yields and purity of Bucetin.

2. Studying the pharmacokinetics and pharmacodynamics of Bucetin to further understand its potential as a therapeutic agent.

3. Investigating the potential effects of Bucetin on ecological systems and the environment.

4. Exploring the use of Bucetin as a reference standard in the analysis of drugs and metabolites.

5. Studying the use of Bucetin as a potential sensor or detector in environmental and analytical applications.

6. Investigating the potential use of Bucetin in the development of novel drug delivery systems.

7. Studying the effects of Bucetin on various cell lines to further understand its potential as an anticancer agent.

1. Developing novel synthesis methods to increase the yields and purity of Bucetin.

2. Studying the pharmacokinetics and pharmacodynamics of Bucetin to further understand its potential as a therapeutic agent.

3. Investigating the potential effects of Bucetin on ecological systems and the environment.

4. Exploring the use of Bucetin as a reference standard in the analysis of drugs and metabolites.

5. Studying the use of Bucetin as a potential sensor or detector in environmental and analytical applications.

6. Investigating the potential use of Bucetin in the development of novel drug delivery systems.

7. Studying the effects of Bucetin on various cell lines to further understand its potential as an anticancer agent.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

239.1076919 g/mol

Monoisotopic Mass

239.1076919 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds